![molecular formula C18H19ClN2O2S2 B2804556 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 763097-83-2](/img/structure/B2804556.png)
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O2S2 and its molecular weight is 394.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiophene derivatives have attracted attention due to their potential as biologically active compounds. Some exhibit anticancer properties by interfering with cancer cell growth or signaling pathways . Researchers have investigated the antitumor efficacy of this compound, particularly its impact on immune-associated proteins like STING (stimulator of interferon genes) .
- The thiophene ring system has been associated with anti-inflammatory properties . Investigating the anti-inflammatory potential of this compound could provide insights into novel therapeutic strategies.
- Thiophene derivatives have demonstrated antimicrobial effects against various pathogens . Researchers could explore the specific antibacterial or antifungal activity of this compound.
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Investigating the electronic properties of this compound could be valuable.
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science . Researchers might explore whether this compound exhibits similar properties.
- Some thiophene-containing compounds have shown anti-atherosclerotic and antihypertensive effects . Investigating the cardiovascular impact of this compound could be relevant.
Anticancer Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Organic Semiconductors and OLEDs
Corrosion Inhibition
Cardiovascular Health
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c19-11-5-7-12(8-6-11)24-10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)25-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVXFPBEQAXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.